molecular formula C14H8F3N3OS B4584002 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B4584002
M. Wt: 323.29 g/mol
InChI Key: IJLJPEVAGSITEQ-UHFFFAOYSA-N
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction may produce naphthalene-1-carboxamide derivatives .

Scientific Research Applications

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate caspases, which are enzymes involved in the process of apoptosis (programmed cell death). By activating caspases, the compound induces apoptosis in cancer cells, leading to their destruction . Additionally, the trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:

    N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a naphthalene-1-carboxamide group.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

These comparisons highlight the unique properties of this compound, such as its enhanced chemical stability and biological activity due to the presence of the trifluoromethyl group .

Properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-14(16,17)12-19-20-13(22-12)18-11(21)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJPEVAGSITEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Reactant of Route 2
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N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

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